molecular formula C20H16N2O3S2 B11460738 [3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11460738
M. Wt: 396.5 g/mol
InChI Key: MJSZSEYOYMYKPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with various substituted thiophenes under basic conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as nicotinate mononucleotide adenylyltransferase, which plays a role in bacterial metabolism . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its specific biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H16N2O3S2/c1-24-14-8-5-11(10-15(14)25-2)18(23)19-17(21)12-6-7-13(22-20(12)27-19)16-4-3-9-26-16/h3-10H,21H2,1-2H3

InChI Key

MJSZSEYOYMYKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC

Origin of Product

United States

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